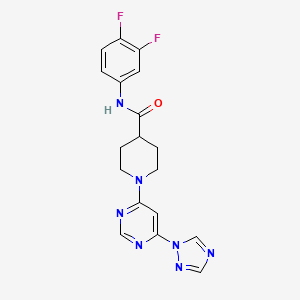
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25N9O
- Molecular Weight : 419.5 g/mol
The compound features a triazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The presence of a piperidine ring adds to the structural complexity, potentially enhancing its pharmacological properties.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds often act by binding to active sites of enzymes, thereby inhibiting their activity.
- Cellular Pathway Interference : It may disrupt critical cellular pathways leading to apoptosis in cancer cells or inhibition of microbial growth.
Anticancer Properties
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant anticancer activity. For instance:
- Compounds with similar structures have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The IC50 values for these compounds often reflect their potency in inhibiting cell proliferation.
Antimicrobial Activity
The presence of the triazole and pyrimidine rings suggests potential antimicrobial properties . Studies on related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
- Substituent Effects : Variations in the substituents on the pyrimidine or piperidine rings can significantly influence potency and selectivity.
- Fluorine Substitution : The introduction of fluorine atoms has been associated with improved bioavailability and enhanced interaction with biological targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Triazole + Pyrimidine | Anticancer | 20 nM |
| Compound B | Triazole + Piperidine | Antimicrobial | 15 µg/mL |
| Compound C | Pyrimidine Derivative | Antiviral | 10 nM |
Case Studies
- Anticancer Efficacy : A study demonstrated that a structurally similar compound showed significant inhibition of tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.
- Antimicrobial Testing : Another investigation revealed that derivatives exhibited promising activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBCNINYMAKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













